molecular formula C7H6Br2FNO B2545536 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone hydrobromide CAS No. 1202801-27-1

2-Bromo-1-(2-fluoropyridin-4-yl)ethanone hydrobromide

Cat. No.: B2545536
CAS No.: 1202801-27-1
M. Wt: 298.937
InChI Key: WKVONUNQJUNQSR-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-fluoropyridin-4-yl)ethanone hydrobromide: is an organic compound with the molecular formula C7H5BrFNO It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone hydrobromide typically involves the bromination of 1-(2-fluoropyridin-4-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or acids.

    Reduction Reactions: Reduction of the compound can yield alcohols or amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium cyanide, or thiourea can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Reactions: Products include azides, nitriles, and thiols.

    Oxidation Reactions: Products include ketones and carboxylic acids.

    Reduction Reactions: Products include alcohols and amines.

Scientific Research Applications

Chemistry: 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone hydrobromide is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of pharmaceuticals, agrochemicals, and materials science.

Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It serves as a model compound for investigating the interactions of halogenated aromatic compounds with enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of novel therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone hydrobromide involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Bromo-1-(4-bromophenyl)ethanone
  • 2-Bromo-1-(2-fluorophenyl)ethanone
  • 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

Uniqueness: 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone hydrobromide is unique due to the presence of both bromine and fluorine atoms on the pyridine ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and specific binding interactions. The compound’s structure allows for versatile modifications, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

2-bromo-1-(2-fluoropyridin-4-yl)ethanone;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO.BrH/c8-4-6(11)5-1-2-10-7(9)3-5;/h1-3H,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVONUNQJUNQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)CBr)F.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202801-27-1
Record name 2-bromo-1-(2-fluoropyridin-4-yl)ethanone hydrobromide
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